molecular formula C26H30FN3O3 B2914525 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897617-61-7

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2914525
CAS No.: 897617-61-7
M. Wt: 451.542
InChI Key: YCDPSSQULKJQQA-UHFFFAOYSA-N
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Description

This compound, 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, is a synthetic cannabinoid receptor agonist of significant interest in pharmacological and forensic research . Its primary research value lies in its high affinity and potency at cannabinoid receptors (CB1 and CB2), making it a crucial tool for investigating the endocannabinoid system , receptor function, and downstream signaling pathways. Researchers utilize this compound in vitro to study the structural activity relationships of synthetic agonists and to probe the physiological roles of cannabinoid receptors. Furthermore, it serves as an essential reference standard in analytical chemistry and forensic toxicology for the identification and quantification of novel psychoactive substances (NPS) in public health and safety monitoring programs. All studies must be conducted in compliance with applicable laws and regulations.

Properties

IUPAC Name

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDPSSQULKJQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H26FN3O2\text{C}_{22}\text{H}_{26}\text{F}\text{N}_3\text{O}_2

This structure includes a piperazine moiety, which is often linked to various pharmacological effects, and a pyridine ring that contributes to its biological activity.

Pharmacological Properties

  • Dopamine Transporter Inhibition : Compounds similar to the target structure have shown effectiveness in inhibiting dopamine transporters (DAT), which are crucial in the treatment of psychostimulant abuse. For instance, a derivative was noted to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models .
  • Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant antitumor activities. For example, derivatives containing similar piperazine structures demonstrated inhibition rates against certain cancer cell lines, such as HL-60 leukemia cells .
  • Neuropharmacological Effects : The presence of the piperazine group suggests potential neuropharmacological effects, including anxiolytic and antidepressant-like activities. Compounds with similar structures have been evaluated for their effects on mood disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, including serotonin and dopamine receptors. This modulation can lead to altered signaling pathways that affect mood and behavior .
  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes involved in tumor progression, such as CDC25B phosphatase, leading to reduced cell proliferation in cancer models .

Study 1: Antitumor Efficacy

A study synthesized several derivatives based on piperazine scaffolds and tested their antitumor activity against various cancer cell lines. One compound exhibited an inhibition rate of 99% at a concentration of 20 μg/mL against CDC25B, indicating strong potential for cancer treatment .

Study 2: Neuropharmacological Assessment

In a behavioral study involving rats, compounds structurally related to the target molecule were assessed for their impact on drug-seeking behavior. Results indicated that these compounds significantly reduced the reinforcing effects of cocaine without inducing psychostimulant behaviors themselves .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismEfficacy Rate
Compound AAntitumorCDC25B Inhibition99% inhibition at 20 μg/mL
Compound BDAT InhibitionDopamine TransporterK_i = 23 nM
Compound CNeuropharmacologicalSerotonin Receptor ModulationSignificant reduction in drug-seeking behavior

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

The compound’s structural and functional attributes are compared below with analogous pyridin-2(1H)-one derivatives reported in the literature.

Structural and Pharmacological Comparisons

Compound Name/Class Structural Features Target/Activity Key Findings References
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives Simple phenyl-piperazine substituent at position 1; no benzhydryl or methoxy groups Serotonin reuptake inhibition (SSRI) Potent 5-HT reuptake inhibition (IC₅₀: 10–50 nM); limited selectivity over other monoamine transporters.
5-(Piperazine-1-carbonyl)pyridin-2(1H)-ones Piperazine-carbonyl group at position 5; halogenated aryl substituents eIF4A3 inhibition Subtype-selective eIF4A3 inhibitors (IC₅₀: <10 nM); improved bioavailability but P-gp efflux issues.
1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-ones Imidazo-pyridine substituent at position 1; no piperazine Melanin-concentrating hormone receptor 1 (MCHR1) antagonism Low hERG inhibition; brain-penetrant antiobesity effects in vivo.
5,6-Diarylated pyridin-2(1H)-ones Diaryl substituents at positions 5 and 6 PDE10A inhibition High potency (IC₅₀: 1.6 nM) and selectivity (>6000-fold) but poor pharmacokinetics.
3-(1H-Benzimidazol-2-yl)pyridin-2(1H)-ones Benzimidazole substituent at position 3 IGF-1R inhibition Amine side chains at position 4 enhance enzyme potency (IC₅₀: ~50 nM).
1,6-Diaryl pyridin-2(1H)-ones Diaryl groups at positions 1 and 6 Antiproliferative activity G1/M cell cycle arrest in HepG2 cells; comparable in vitro cytotoxicity to taxol.

Key Differentiators of the Target Compound

Substituent Effects :

  • The 4-methoxy group may improve metabolic stability by reducing oxidative metabolism .
  • The 4-fluorophenylpiperazine moiety is associated with serotoninergic activity (e.g., SSRIs) but may also modulate kinase pathways due to fluorinated aryl systems .

ADMET Profile : Unlike eIF4A3 inhibitors (e.g., compound 1o ), which face P-gp efflux challenges (efflux ratio: 25.0), the target compound’s bulky benzhydryl group may reduce P-gp recognition, though this requires validation .

Research Findings and Structure-Activity Relationships (SAR)

  • Piperazine Positioning : Piperazine groups at position 3 (as in the target compound) vs. position 1 (SSRIs) or 5 (eIF4A3 inhibitors) significantly alter target engagement. The 3-substituted benzhydryl-piperazine system may enable dual-target or polypharmacological effects .
  • Aromatic Substitution : Fluorine and methoxy groups on aryl rings enhance binding affinity and selectivity. For example, fluorination improves CNS penetration in MCHR1 antagonists, while methoxy groups reduce CYP-mediated metabolism .
  • Pyridinone Core Modifications: Hydroxy and methyl groups at positions 4 and 6, respectively, may stabilize hydrogen bonding (critical for kinase inhibition) and steric interactions .

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